molecular formula C17H11N3O6S B2909162 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 922106-50-1

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2909162
CAS RN: 922106-50-1
M. Wt: 385.35
InChI Key: HMIXJFHIXHFVHG-UHFFFAOYSA-N
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Description

“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a methoxybenzofuran, a thiazole, and a nitrofuran . These groups are common in many biologically active compounds, and their presence suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronic properties of its functional groups. The thiazole ring, for example, has a molecular electrostatic potential (MEP) surface that indicates more negatively charged nitrogen than carbon and sulfur atoms . This could affect how the compound interacts with other molecules and could influence its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could make the compound more reactive. The compound’s solubility, melting point, and other properties would depend on its specific structure.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities . For instance, some substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on different types of cancer cells . Further in vivo testing using a murine lung cancer model demonstrated a significant anticancer activity by reducing the growth of metastatic lesions in the lung without affecting body weight or vital organ size .

Antimicrobial Activity

The benzofuran scaffold has been found to exhibit good antimicrobial activity . The activity was found to be particularly strong when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .

Natural Product Synthesis

Benzofuran rings are common in many natural products . Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Drug Development

The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Benzofuran derivatives, such as the compound , are being studied for their potential in this area .

Biological Potency

Several natural products bearing at least one benzofuran in their complex structures have exhibited various biological potencies . This makes benzofuran derivatives valuable for further research and potential therapeutic applications .

Chemical Research

The compound “N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide” is a subject of interest in chemical research due to its complex structure . It provides a rich field for exploring chemical properties, reactions, and synthesis methods .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. Given the biological activities of many thiazole derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c1-24-10-2-3-12-9(6-10)7-14(25-12)11-8-27-17(18-11)19-16(21)13-4-5-15(26-13)20(22)23/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIXJFHIXHFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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